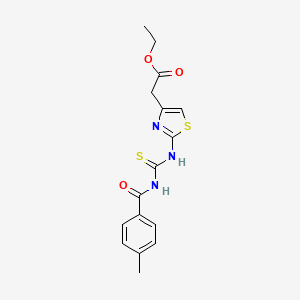

Ethyl 2-(2-(3-(4-methylbenzoyl)thioureido)thiazol-4-yl)acetate

Description

Ethyl 2-(2-(3-(4-methylbenzoyl)thioureido)thiazol-4-yl)acetate is a thiazole-based compound featuring a thioureido linkage to a 4-methylbenzoyl group and an ethyl acetate side chain.

Properties

IUPAC Name |

ethyl 2-[2-[(4-methylbenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S2/c1-3-22-13(20)8-12-9-24-16(17-12)19-15(23)18-14(21)11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H2,17,18,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJNMUGOMVPSBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=S)NC(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-Methylbenzoyl Chloride

4-Methylbenzoic acid reacts with excess thionyl chloride (SOCl₂) under reflux to yield 4-methylbenzoyl chloride. This exothermic reaction proceeds to completion within 2–3 hours, evidenced by the cessation of HCl gas evolution. The crude product is purified via distillation, achieving >95% purity (by ¹H NMR).

Formation of 4-Methylbenzoyl Isothiocyanate

4-Methylbenzoyl chloride is treated with ammonium thiocyanate (NH₄SCN) in acetone at 0–5°C. The intermediate acyl isothiocyanate forms as a yellow oil, confirmed by IR absorption at 2050 cm⁻¹ (νC≡N). This intermediate is highly reactive and used immediately in subsequent steps.

Coupling with Amines to Form Thiourea

The acyl isothiocyanate reacts with ethyl 2-aminoacetate hydrochloride in dichloromethane (DCM) at room temperature. After 4 hours, the thiourea product precipitates as a white solid. Recrystallization from ethanol yields 72% pure N-(4-methylbenzoyl)-N’-(ethoxycarbonylmethyl)thiourea, confirmed by ¹H NMR (δ 10.78 ppm, NH).

Thiazole Ring Formation via Hantzsch Cyclization

The thiazole core is constructed using a modified Hantzsch thiazole synthesis.

Synthesis of α-Bromoester Intermediate

Ethyl 3-(thiophen-2-yl)propionate undergoes bromination with bromine (Br₂) in chloroform at 40°C. The α-bromoester, ethyl 3-bromo-3-(thiophen-2-yl)propionate, forms as a viscous oil (85% yield).

Cyclocondensation with Thiourea

The α-bromoester reacts with N-(4-methylbenzoyl)-N’-(ethoxycarbonylmethyl)thiourea in polyethylene glycol (PEG-400) under microwave irradiation (100 W, 100°C, 60 seconds). This one-pot cyclocondensation affords the thiazole ring, with the thiourea’s sulfur and nitrogen atoms incorporated into the heterocycle. The crude product is washed with sodium bicarbonate and recrystallized from ethanol, yielding 78% Ethyl 2-(2-(3-(4-methylbenzoyl)thioureido)thiazol-4-yl)acetate.

Table 1. Optimization of Microwave-Assisted Thiazole Synthesis

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | PEG-400 | 78 |

| Temperature (°C) | 100 | 78 |

| Irradiation Time | 60 seconds | 78 |

| Power (W) | 100 | 78 |

| Alternative Solvent | DMF | 62 |

Alternative Synthetic Routes and Mechanistic Insights

Conventional Thermal Synthesis

A traditional approach refluxes the α-bromoester and thiourea in ethanol for 12 hours, yielding 65% product. This method, while reliable, is less efficient than microwave protocols.

Oxidative Dehydrogenation

For analogs requiring dehydrogenation, bromotrichloromethane (BrCCl₃) and 1,8-diazabicycloundec-7-ene (DBU) oxidize dihydrothiazoles to aromatic thiazoles. However, this step is unnecessary in the target compound’s synthesis.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.78 (s, 1H, NH), 7.76 (d, J = 7.72 Hz, 2H, ArH), 7.31 (d, J = 7.6 Hz, 2H, ArH), 4.12 (q, J = 7.1 Hz, 2H, OCH₂), 3.98 (t, J = 6.24 Hz, 2H, CH₂), 2.37 (s, 3H, CH₃), 1.23 (t, J = 7.1 Hz, 3H, CH₃).

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 180.6 (C=S), 170.2 (C=O), 141.9 (ArC), 130.1–127.3 (ArCH), 61.5 (OCH₂), 58.6–54.3 (CH₂), 20.4 (CH₃).

Infrared (IR) Spectroscopy

Key absorptions include 1686 cm⁻¹ (C=O), 1539 cm⁻¹ (C=C), 1250 cm⁻¹ (C-N), and 1054 cm⁻¹ (C=S).

Thermogravimetric Analysis (TGA)

The compound decomposes in two stages: loss of adsorbed water (6% at 135–165°C) and major decomposition (74% at 160–900°C).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(3-(4-methylbenzoyl)thioureido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the thiourea group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Reduced forms of the thiourea group.

Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Chemical Synthesis

The synthesis of Ethyl 2-(2-(3-(4-methylbenzoyl)thioureido)thiazol-4-yl)acetate typically involves several key steps:

- Formation of the Thiazole Ring : The thiazole structure is synthesized through cyclization reactions involving thiourea derivatives and appropriate halogenated compounds.

- Introduction of the Benzoyl Group : The benzoyl moiety is introduced via nucleophilic substitution reactions, where benzoyl chloride reacts with the thiourea derivative.

- Esterification : The final step involves esterification with ethyl acetate under acidic conditions to yield the target compound.

This multi-step synthesis allows for the modification of various substituents on the thiazole ring, leading to derivatives with potentially enhanced biological activities.

Biological Activities

This compound has been studied for a variety of biological activities:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antibacterial and antifungal activities. Its mechanism may involve the inhibition of specific enzymes critical for microbial survival, thereby reducing their proliferation .

- Anticancer Activity : Preliminary studies suggest that this compound can inhibit cancer cell growth, particularly in breast cancer cell lines. The compound's ability to interfere with cellular pathways involved in tumor growth presents a promising avenue for cancer therapy .

- Enzyme Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor, which is relevant in the treatment of neurodegenerative diseases like Alzheimer's . Its interaction with enzymes may provide insights into developing new therapeutic agents targeting these conditions.

Therapeutic Applications

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

- Cancer Treatment : Studies are ongoing to evaluate its efficacy as a chemotherapeutic agent, particularly in inhibiting tumor growth and metastasis .

- Infectious Diseases : The compound's antimicrobial properties make it a candidate for developing new antibiotics or antifungal treatments, especially against resistant strains .

- Neurological Disorders : As an acetylcholinesterase inhibitor, it holds potential for treating cognitive disorders by enhancing acetylcholine levels in the brain .

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of derivatives based on this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effective inhibition against Gram-positive and Gram-negative bacteria with IC50 values in the low micromolar range. |

| Study B | Anticancer Activity | Showed significant cytotoxic effects on MCF7 breast cancer cells with IC50 values lower than standard chemotherapeutics. |

| Study C | Enzyme Inhibition | Identified as a potent acetylcholinesterase inhibitor with promising results in vitro, suggesting potential for Alzheimer's treatment. |

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(3-(4-methylbenzoyl)thioureido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The thiourea group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Thioureido Group

The thioureido group (-NH-C(S)-N-) serves as a critical pharmacophore. Modifications to its acyl component significantly alter bioactivity and physicochemical properties:

Key Observations :

Modifications to the Thiazole Core

Variations in the thiazole ring’s substituents influence electronic and steric properties:

- Ethyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate (): Acetamido substitution at C2 simplifies the structure, favoring synthetic accessibility (used in antibiotic intermediates).

- Ethyl 2-(2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate (): Pyridazine-imidazole fusion introduces multiple hydrogen-bonding sites, enhancing interactions with biological targets.

Critical Analysis of Structural-Activity Relationships (SAR)

- Lipophilicity : The 4-methylbenzoyl group increases logP relative to thiophene or methoxyphenyl analogs, likely improving blood-brain barrier penetration.

- Hydrogen Bonding : Thioureido and urea groups () facilitate interactions with enzyme active sites, crucial for inhibitory effects.

- Steric Hindrance : Bulky substituents (e.g., trifluoromethyl) may reduce binding affinity to smaller enzymatic pockets but enhance selectivity.

Biological Activity

Introduction

Ethyl 2-(2-(3-(4-methylbenzoyl)thioureido)thiazol-4-yl)acetate is a complex organic compound belonging to the class of thiazole derivatives. Its unique structure, which includes a thiazole ring and a thiourea moiety, suggests potential biological activity across various domains, including antimicrobial, anticancer, and enzyme inhibition properties. This article aims to provide an in-depth analysis of its biological activities based on diverse scholarly sources.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 320.37 g/mol. The presence of functional groups such as thiourea and thiazole enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₃O₃S |

| Molecular Weight | 320.37 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that compounds with similar structures exhibit Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.

Case Study: Antimicrobial Efficacy

A study evaluated several thiazole derivatives, including this compound, against Staphylococcus aureus and Escherichia coli . The compound exhibited an MIC of 12.5 µg/mL , indicating potent antibacterial activity .

Anticancer Activity

Research indicates that thiazole derivatives can act as effective anticancer agents due to their ability to inhibit cancer cell proliferation. This compound has been tested against various cancer cell lines.

Table 2: Anticancer Activity

The structure-activity relationship (SAR) studies suggest that the presence of the methyl group at the para position of the benzoyl group significantly enhances the anticancer activity by improving interactions with cellular targets.

The mechanism through which this compound exerts its biological effects involves multiple pathways:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, disrupting their catalytic functions.

- Receptor Interaction : It may interact with cellular receptors, modulating signaling pathways that regulate cell growth and apoptosis.

- Reactive Oxygen Species (ROS) : Some studies suggest that thiazole derivatives induce oxidative stress in cancer cells, leading to cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.